
3-phenyl-1H-pyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1H-pyrazole-4-sulfonyl chloride (3-PPSC) is a sulfonyl chloride compound with a pyrazole ring structure. It is a versatile reagent that has been used in a variety of organic synthesis reactions, including the synthesis of heterocyclic compounds, peptides, and amines. 3-PPSC is a useful reagent for the synthesis of compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial agents.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 3-phenyl-1H-pyrazole-4-sulfonyl chloride involves the reaction of 3-phenyl-1H-pyrazole-4-sulfonic acid with thionyl chloride.
Starting Materials
3-phenyl-1H-pyrazole-4-sulfonic acid, Thionyl chloride
Reaction
Add 3-phenyl-1H-pyrazole-4-sulfonic acid to a round-bottom flask, Add thionyl chloride dropwise to the flask while stirring, Heat the mixture to reflux for 2-3 hours, Cool the mixture to room temperature, Filter the precipitated solid, Wash the solid with cold diethyl ether, Dry the solid under vacuum to obtain 3-phenyl-1H-pyrazole-4-sulfonyl chloride
Applications De Recherche Scientifique
3-phenyl-1H-pyrazole-4-sulfonyl chloride has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of heterocyclic compounds, peptides, and amines. It has also been used as a catalyst for the synthesis of polymers and as a reagent for the synthesis of nitric oxide-releasing compounds. Additionally, 3-phenyl-1H-pyrazole-4-sulfonyl chloride has been used to synthesize novel compounds with potential anti-inflammatory, anti-cancer, and anti-bacterial activities.
Mécanisme D'action
The mechanism of action of 3-phenyl-1H-pyrazole-4-sulfonyl chloride is not well understood. However, it is believed that the sulfonyl chloride group of 3-phenyl-1H-pyrazole-4-sulfonyl chloride reacts with a nucleophile, such as an amine or a thiol, to form a covalent bond. This covalent bond then acts as a bridge between the two molecules, allowing them to form a new compound.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-phenyl-1H-pyrazole-4-sulfonyl chloride are largely unknown. However, it has been shown to be a useful reagent for the synthesis of compounds with potential anti-inflammatory, anti-cancer, and anti-bacterial activities. Additionally, 3-phenyl-1H-pyrazole-4-sulfonyl chloride has been used to synthesize novel compounds with potential anti-fungal, anti-viral, and anti-parasitic activities.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 3-phenyl-1H-pyrazole-4-sulfonyl chloride is its versatility, as it can be used in a variety of organic synthesis reactions. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, it is important to note that 3-phenyl-1H-pyrazole-4-sulfonyl chloride is a highly reactive compound and should be handled with care.
Orientations Futures
In the future, 3-phenyl-1H-pyrazole-4-sulfonyl chloride could be used in the synthesis of novel compounds with potential therapeutic applications. Additionally, it could be used in the development of new materials, such as polymers and nanomaterials. Furthermore, it could be used in the synthesis of compounds with potential applications in biotechnology, such as in the production of enzymes and other proteins. Finally, it could be used to synthesize compounds with potential applications in drug delivery and diagnostics.
Propriétés
IUPAC Name |
5-phenyl-1H-pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-15(13,14)8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFHSLCRQKVQMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1h-pyrazole-4-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

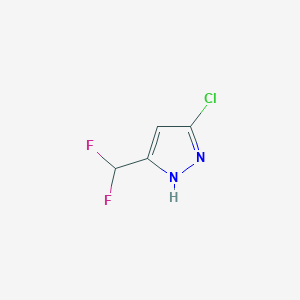
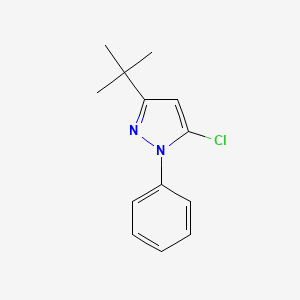
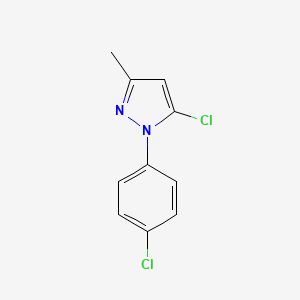
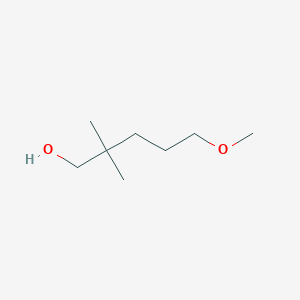
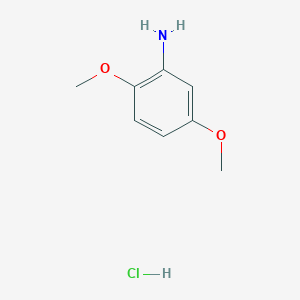
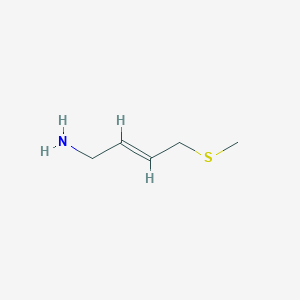
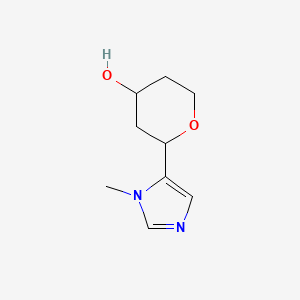

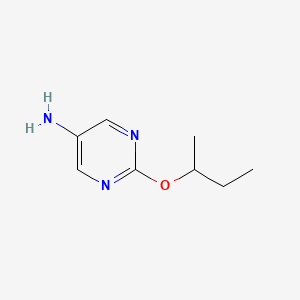
![(2S)-2-{3-[(4-chlorophenyl)sulfanyl]propanamido}-3-methylbutanoic acid](/img/structure/B6616444.png)
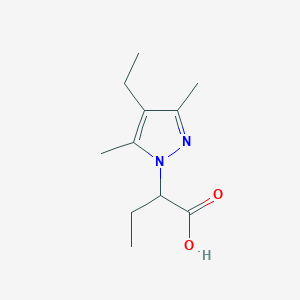
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine](/img/structure/B6616453.png)
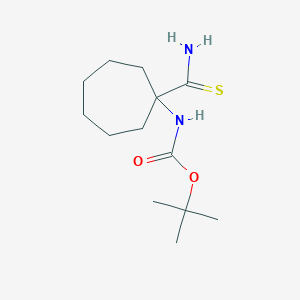
![N-[(2-bromophenyl)methyl]-7H-purin-6-amine](/img/structure/B6616476.png)